
Tetramethyl phenylimidodiphosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl phenylimidodiphosphite is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of two phosphorus atoms bonded to a phenyl group and four methyl groups. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethyl phenylimidodiphosphite can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with trimethylphosphite under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyl phenylimidodiphosphite undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Tetramethyl phenylimidodiphosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which tetramethyl phenylimidodiphosphite exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s phosphorus atoms can form stable complexes with transition metals, which can then undergo various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Tetramethylammonium: Similar in structure but contains nitrogen instead of phosphorus.
Tetramethylethylenediamine: Contains nitrogen atoms and is used as a ligand in coordination chemistry.
Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
Uniqueness: Tetramethyl phenylimidodiphosphite is unique due to its dual phosphorus atoms and phenyl group, which confer distinct reactivity and coordination properties. Unlike its nitrogen-containing analogs, this compound can participate in a broader range of chemical reactions, making it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
112947-58-7 |
|---|---|
Formule moléculaire |
C10H17NO4P2 |
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
N,N-bis(dimethoxyphosphanyl)aniline |
InChI |
InChI=1S/C10H17NO4P2/c1-12-16(13-2)11(17(14-3)15-4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
YRAXKNVBMNQVJQ-UHFFFAOYSA-N |
SMILES canonique |
COP(N(C1=CC=CC=C1)P(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


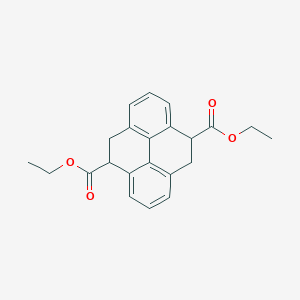
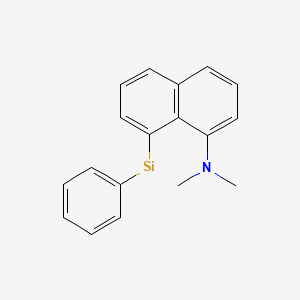


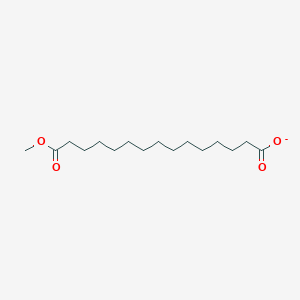
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
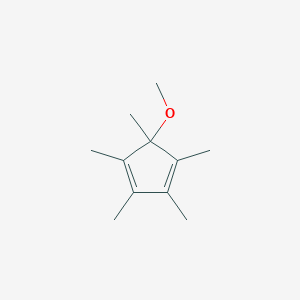
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
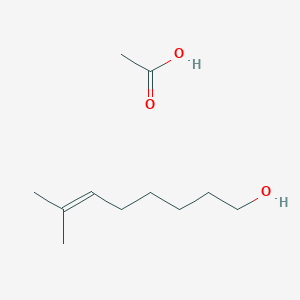
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

